molecular formula C12H12IN3O2 B12062943 Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate

Cat. No.: B12062943
M. Wt: 357.15 g/mol
InChI Key: UYYOMYKCFXUDBN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate to form the pyrazole ring, followed by iodination and amination steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate: Similar structure but lacks the iodine atom.

    5-Amino-1-phenyl-3-pyrazolecarboxylic acid: Similar core structure with different substituents.

    4-Iodo-1-phenyl-3-pyrazolecarboxylic acid: Similar structure but lacks the amino group.

Uniqueness

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is unique due to the presence of both the iodine and amino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with diethyl ethoxymethylenemalonate, followed by various modifications to introduce the ethyl and iodo groups. This compound can be synthesized through multi-step reactions that include cyclization and functional group transformations. The specific pathways often leverage the reactivity of the pyrazole ring to facilitate further substitutions, enhancing its biological properties.

Biological Activities

This compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Here are key findings from various studies:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antibacterial properties. In studies assessing direct antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to ethyl 5-amino derivatives showed minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL. These compounds demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Ethyl 5-amino derivatives have been particularly noted for their ability to reduce carrageenan-induced edema in animal models, indicating strong anti-inflammatory properties .

Anticancer Activity

The anticancer properties of pyrazoles are noteworthy. Ethyl 5-amino derivatives have been tested against various human tumor cell lines, showing significant inhibition of cell proliferation. For example, studies have reported that similar compounds effectively inhibited growth in breast adenocarcinoma and lung cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of ethyl 5-amino derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when tested alongside colistin, a last-resort antibiotic . This finding underscores the potential for developing new antibiotic adjuvants based on pyrazole structures.

Case Study 2: Anti-inflammatory Mechanisms

In an in vivo model of inflammation induced by carrageenan, ethyl 5-amino derivatives were administered to assess their analgesic and anti-inflammatory effects. The results demonstrated a dose-dependent reduction in paw edema compared to controls, with significant reductions observed at higher doses . This study highlights the therapeutic potential of these compounds in treating inflammatory diseases.

Data Summary Table

Activity Compound MIC (µg/mL) Inhibition (%) Reference
AntibacterialEthyl 5-amino derivatives4 - 8N/A
Anti-inflammatoryEthyl 5-amino derivativesN/AUp to 85% (TNF-α)
AnticancerSimilar pyrazole derivativesN/ASignificant growth inhibition

Properties

Molecular Formula

C12H12IN3O2

Molecular Weight

357.15 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3

InChI Key

UYYOMYKCFXUDBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C2=CC=CC=C2

Origin of Product

United States

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